molecular formula C19H16FN3O2 B5662325 N-benzyl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-benzyl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5662325
M. Wt: 337.3 g/mol
InChI Key: WERQSQSCWWHIGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridazinyl compounds involves multiple steps from commercially available starting materials. For instance, a novel synthesis approach was achieved for the ligand SSR180575, highlighting the importance of the pyridazinyl ring in developing potent ligands for biological applications (Cheung et al., 2014). Similarly, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showcases the complexity and versatility of reactions involving fluorophenyl and pyridazinyl moieties (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The crystal structure analysis of related compounds, such as 4-benzyl-2-[2-(4-fluoro-phen-yl)-2-oxoeth-yl]-6-phenyl-pyridazin-3(2H)-one, reveals the intricate molecular geometry and interactions within these molecules. This analysis provides insights into the dihedral angles between the pyridazine ring and attached phenyl and fluorophenyl groups, offering a deeper understanding of the compound's molecular framework (Daoui et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of pyridazinyl compounds is highlighted by their involvement in various synthesis reactions, such as the development of potent iodinated radioligands for imaging applications. These reactions demonstrate the compound's ability to participate in complex chemical processes, yielding products with significant biological relevance (Zhang et al., 2007).

Physical Properties Analysis

The physical properties of pyridazinyl compounds, such as solubility and crystallinity, play a crucial role in their application potential. The synthesis and structural analysis of these compounds provide valuable information on their physical characteristics, which are essential for understanding their behavior in biological systems.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and binding affinity to biological targets, are central to the application of pyridazinyl compounds in medicinal chemistry. The development of derivatives, such as those targeting the peripheral benzodiazepine receptor, showcases the tailored chemical properties of these compounds for specific biological activities (Ferzaz et al., 2002).

properties

IUPAC Name

N-benzyl-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-16-8-6-15(7-9-16)17-10-11-19(25)23(22-17)13-18(24)21-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERQSQSCWWHIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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